R82913

Beschreibung

Eigenschaften

CAS-Nummer |

126347-69-1 |

|---|---|

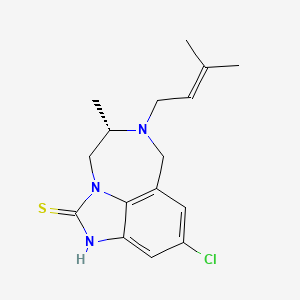

Molekularformel |

C16H20ClN3S |

Molekulargewicht |

321.9 g/mol |

IUPAC-Name |

(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |

InChI |

InChI=1S/C16H20ClN3S/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)/t11-/m0/s1 |

InChI-Schlüssel |

RCSLUNOLLUVOOG-NSHDSACASA-N |

Isomerische SMILES |

C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl |

Kanonische SMILES |

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

126347-69-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-(1H)-thione 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione 9-Cl-TIBO 9-CMBIB R 82913 R 82913, (R)-isomer R-82913 R82913 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

R82913: A Technical Guide on a Potent Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

R82913, a derivative of the tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-thione (TIBO) class of compounds, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development efforts in the field of antiretroviral drug discovery.

Introduction

The HIV-1 reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[3] This enzymatic activity makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]

This compound, chemically known as (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, emerged as a promising anti-HIV-1 agent due to its high potency and selectivity.[2] This guide delves into the technical details of this compound, providing valuable data and methodologies for the scientific community.

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 RT. It binds to the NNRTI binding pocket, a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[4] This binding event does not compete with the binding of deoxynucleotide triphosphates (dNTPs) or the nucleic acid template. Instead, it induces a conformational change that distorts the enzyme's active site, thereby preventing the proper positioning of the primer and template for catalysis and ultimately inhibiting DNA synthesis.[4]

The high selectivity of this compound for HIV-1 RT over HIV-2 RT and other cellular DNA polymerases is a key characteristic.[2] This selectivity is attributed to differences in the amino acid residues lining the NNRTI binding pocket between these enzymes.

Quantitative Efficacy and Toxicity Data

The in vitro antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| Median IC₅₀ (µM) | CEM | 0.15 | [2] |

| 50% Cytotoxic Concentration (CC₅₀) (µM) | CEM | 46 | [2] |

| Selectivity Index (CC₅₀/IC₅₀) | CEM | ~307 | [2] |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HIV-1 in CEM cells.

| Parameter | Template | Value | Reference |

| ID₅₀ (µM) | Heteropolymer (rRNA) | 0.01 | [2] |

Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Resistance Profile

A significant challenge with NNRTIs is the relatively low genetic barrier to resistance. For this compound, the primary mutation associated with high-level resistance is a substitution at position 188 in the reverse transcriptase enzyme, specifically the change from tyrosine to leucine (Y188L).[5] Strains with this mutation can exhibit a 100-fold or greater reduction in susceptibility to this compound.[5] Other mutations within the NNRTI binding pocket have also been associated with reduced sensitivity to this compound, often in combination with other mutations.

| Mutation(s) | Fold Change in Susceptibility | Reference |

| Y188L | >100-fold decrease | [5] |

| - | 20-fold decrease (in a patient isolate) | [5] |

| I/V179D | 7-fold decrease | [5] |

| L100I + Y181C | - | [6] |

| L100I + Y188H | - | [6] |

| K103N | - | [6] |

| L100I + E138K | - | [6] |

Table 3: HIV-1 Mutations Associated with Reduced Susceptibility to this compound. Note: "-" indicates that a specific fold-change value was not provided in the cited literature.

Pharmacokinetics

Limited human pharmacokinetic data for this compound is available from a phase I dose-finding study in AIDS patients. The study revealed that this compound has low oral bioavailability, which was not significantly improved by co-administration with probenecid. Trough plasma concentrations following oral administration were generally below the 90% inhibitory concentration (IC₉₀) for HIV-1.

| Parameter | Administration Route | Observation | Reference |

| Oral Bioavailability | Oral | Low | |

| Trough Plasma Levels | Oral | Below IC₉₀ |

Table 4: Summary of Pharmacokinetic Observations of this compound in Humans.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This protocol is a representative method for determining the 50% inhibitory dose (ID₅₀) of a compound against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)

-

Poly(A) template and Oligo(dT)₁₅ primer

-

Biotin-11-dUTP and unlabeled dTTP

-

Streptavidin-coated microplates

-

Peroxidase-labeled anti-digoxigenin antibody

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution (e.g., 1% SDS)

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in DMSO and then further dilute in reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A) template, oligo(dT)₁₅ primer, biotin-11-dUTP, and unlabeled dTTP.

-

Enzyme Addition: Add the recombinant HIV-1 RT to the reaction mixture.

-

Inhibitor Addition: Add the diluted test compound or DMSO (for control) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Capture: Transfer the reaction mixture to streptavidin-coated microplate wells and incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.

-

Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.

-

Detection: Add the peroxidase-labeled anti-digoxigenin antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark until a color change is observed.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the ID₅₀ value using a dose-response curve.[7]

Cell-Based Antiviral Assay (p24 Antigen Assay)

This protocol describes a method to determine the 50% inhibitory concentration (IC₅₀) of a compound against HIV-1 replication in a susceptible cell line.

Materials:

-

CEM-SS cells (or other susceptible T-lymphoblastoid cell line)

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Test compound (this compound)

-

96-well microtiter plates

-

HIV-1 p24 antigen capture ELISA kit

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed CEM-SS cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a no-drug control.

-

Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant from each well.

-

p24 Antigen Quantification: Determine the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 antigen capture ELISA kit according to the manufacturer's instructions.[8][9]

-

Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration compared to the virus control and determine the IC₅₀ value from a dose-response curve.

Visualizations

HIV-1 Reverse Transcription Signaling Pathway

The following diagram illustrates the key steps in the HIV-1 reverse transcription process, which is the target of this compound.

Caption: Simplified pathway of HIV-1 reverse transcription and the inhibitory action of this compound.

Experimental Workflow for NNRTI Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel NNRTI like this compound.

Caption: A representative workflow for the preclinical evaluation of non-nucleoside reverse transcriptase inhibitors.

This compound Binding and Inhibition of HIV-1 Reverse Transcriptase

This diagram illustrates the logical relationship of this compound binding to the NNRTI pocket and its inhibitory effect on HIV-1 RT.

Caption: Allosteric inhibition of HIV-1 RT by this compound binding to the NNRTI pocket.

Conclusion

This compound is a potent and selective inhibitor of HIV-1 reverse transcriptase, demonstrating significant promise in early in vitro studies. Its mechanism of action as an allosteric inhibitor provides a clear rationale for its antiviral activity. However, the development of resistance, primarily through the Y188L mutation, and its low oral bioavailability represent significant hurdles for its clinical development. The data and protocols presented in this guide offer a valuable resource for researchers working on the discovery and development of novel NNRTIs, providing a foundation for designing improved analogs with enhanced resistance profiles and pharmacokinetic properties. Further research into the structure-activity relationships of the TIBO class of compounds may lead to the identification of next-generation NNRTIs with superior clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 5. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ablinc.com [ablinc.com]

- 9. ablinc.com [ablinc.com]

The Discovery and Development of R82913: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) class of compounds, this compound demonstrated significant promise in early preclinical and clinical development due to its potent antiviral activity and favorable safety profile. This technical guide provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo evaluation, and developmental history of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The discovery of TIBO derivatives marked a significant milestone in the fight against HIV/AIDS, introducing a novel class of NNRTIs with a unique mechanism of action. This compound emerged as a particularly promising candidate from this class, exhibiting potent and selective inhibition of HIV-1 reverse transcriptase (RT). This document details the scientific journey of this compound, from its initial identification to its evaluation in clinical settings.

Discovery and Synthesis

The TIBO scaffold was identified through screening efforts aimed at discovering novel anti-HIV-1 agents. This compound, (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a key analog within this series.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of TIBO derivatives involves a multi-step process. The core heterocyclic system is typically constructed through the condensation of appropriate precursors, followed by the introduction of various substituents to explore structure-activity relationships (SAR). The synthesis of TIBO compounds generally involves the formation of the tricyclic benzodiazepine-imidazole core, followed by alkylation and other modifications to introduce the desired functional groups.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound is a non-competitive inhibitor. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its DNA polymerase activity. This allosteric inhibition is highly specific to HIV-1 RT, as this compound shows no significant activity against HIV-2 RT or other cellular DNA polymerases.

References

R82913: An In-Depth Technical Guide on its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, with a primary focus on its well-documented effects against Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Antiviral Activity Spectrum

The antiviral activity of this compound has been predominantly characterized against retroviruses, specifically HIV-1. Extensive research has demonstrated its potent inhibitory effects on the replication of various HIV-1 strains.[1][2]

Human Immunodeficiency Virus (HIV)

This compound is a highly specific inhibitor of HIV-1 reverse transcriptase.[1] It effectively blocks the replication of different HIV-1 strains in various cell lines.[1][2] Notably, this compound has been shown to have no inhibitory effect on the replication of HIV-2.[2]

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Virus Strain(s) | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference(s) |

| Thirteen different HIV-1 strains | CEM | 0.15 (median) | 46 | 307 | [2] |

| HIV/IIIB | C8166 | 0.0015 | - | - | |

| HIV-1 111B | C8166 | 0.002 (EC50) | - | - | |

| HIV-1 | CEM-SS | 0.055 | 35 | 636 | |

| HIV-1 | MOLT-4 | 0.19 | 19 | 100 |

Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase

| Template | ID50 (µM) | Comparison | Reference(s) |

| Ribosomal RNA (natural template) | 0.01 | 20-fold more potent than AZT-TP | [2] |

Other Viruses

Current publicly available scientific literature does not provide significant evidence for the antiviral activity of this compound against other viral families, such as respiratory viruses, herpesviruses, or hepatitis viruses. The research focus has been almost exclusively on its anti-HIV-1 properties.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a specific allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.

Figure 1: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the antiviral activity of this compound.

In Vitro Anti-HIV-1 Activity Assay in CEM Cells

This assay determines the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a T-lymphoblastic cell line.

Materials:

-

CEM cells

-

HIV-1 viral stock

-

This compound

-

Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

96-well microtiter plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed CEM cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the wells containing cells. Include control wells with no compound.

-

Infect the cells with a standardized amount of HIV-1. Include uninfected control wells.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-7 days).

-

At the end of the incubation period, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (CC50 Determination)

This assay determines the 50% cytotoxic concentration (CC50) of this compound.

Procedure: The protocol is similar to the anti-HIV-1 activity assay, but the cells are not infected with the virus. The CC50 value is calculated based on the reduction in cell viability in the presence of the compound compared to untreated control cells.

Syncytia Formation Assay

This assay is used for HIV-1 strains that induce the formation of syncytia (multinucleated giant cells) in certain cell lines (e.g., CEM-SS).

Materials:

-

Syncytium-sensitive cell line (e.g., CEM-SS)

-

HIV-1 viral stock (syncytium-inducing strain)

-

This compound

-

Culture medium

-

96-well microtiter plates

-

Microscope

Procedure:

-

Seed the syncytium-sensitive cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a syncytium-inducing HIV-1 strain.

-

Incubate the plates for 3-5 days.

-

Visually inspect the wells under a microscope and count the number of syncytia.

-

The IC50 is the concentration of the compound that reduces the number of syncytia by 50% compared to the virus control.

Figure 2: General experimental workflow for in vitro anti-HIV-1 activity testing.

Resistance

As with other NNRTIs, resistance to this compound can develop through mutations in the reverse transcriptase gene of HIV-1. Specific mutations can reduce the binding affinity of the drug to the enzyme, thereby decreasing its inhibitory effect.

Conclusion

This compound is a potent and selective inhibitor of HIV-1, demonstrating significant activity against a range of viral strains in vitro. Its mechanism as a non-nucleoside reverse transcriptase inhibitor is well-established. While its efficacy against HIV-1 is clear, there is a notable absence of data regarding its activity against other viral pathogens. Further research would be necessary to explore a broader antiviral spectrum for this compound.

Figure 3: Logical relationship of the known antiviral activity spectrum of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Selectivity of R82913 for HIV-1 vs. HIV-2

This technical guide provides a comprehensive overview of the selective inhibitory activity of this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1) as compared to Human Immunodeficiency Virus Type 2 (HIV-2).

Executive Summary

This compound, a TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative, demonstrates potent and highly selective inhibition of HIV-1 replication.[3][4] This selectivity is a hallmark of many NNRTIs, which are largely ineffective against HIV-2 due to structural differences in the drug-binding pocket of the reverse transcriptase (RT) enzyme.[5][6] this compound exhibits a high therapeutic index, indicating a significant window between its antiviral efficacy and cellular toxicity.[3][7]

Quantitative Analysis of Antiviral Activity and Toxicity

The following tables summarize the key quantitative data regarding the efficacy and toxicity of this compound.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Parameter | Cell Line | Virus Strains | Value (µM) | Reference |

| Median IC₅₀ | CEM | 13 different strains | 0.15 | [3] |

| ID₅₀ (RT inhibition) | - | - | 0.01 | [3] |

Table 2: Cytotoxicity of this compound

| Parameter | Cell Line | Value (µM) | Reference |

| CC₅₀ | CEM | 46 | [3] |

Table 3: Selectivity of this compound for HIV-1 vs. HIV-2

| Virus | Activity | Reference |

| HIV-1 | Potent inhibitor of replication and reverse transcriptase | [3][4] |

| HIV-2 | No effect on replication or reverse transcriptase | [3] |

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[8] It binds to a specific, allosteric hydrophobic pocket located near the enzyme's active site.[5][8] This binding induces a conformational change in the enzyme, which, while not preventing the binding of the natural deoxynucleotide triphosphate (dNTP) substrate, blocks the chemical step of nucleotide incorporation into the growing DNA chain.[8] This leads to a nonproductive enzyme-substrate complex and terminates DNA synthesis.

The high degree of selectivity for HIV-1 over HIV-2 is attributed to amino acid sequence variations within this NNRTI-binding pocket.[6] Key residues in HIV-1 RT, such as tyrosine 181 and tyrosine 188, are critical for the binding of many NNRTIs.[9] These residues are not conserved in HIV-2 RT, resulting in the intrinsic resistance of HIV-2 to this class of inhibitors.[6]

Caption: Mechanism of this compound selective inhibition of HIV-1 RT.

Experimental Protocols

The determination of the antiviral activity and selectivity of this compound involves several key experimental procedures.

Cell-Based HIV-1 and HIV-2 Inhibition Assay

This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.

-

Cells: CEM cells, a human T-lymphoblastoid cell line, are commonly used as they are susceptible to infection by both HIV-1 and HIV-2.

-

Virus: A panel of diverse laboratory strains and clinical isolates of HIV-1, and a representative strain of HIV-2 are used.

-

Procedure:

-

CEM cells are cultured in appropriate media.

-

The cells are infected with a standardized amount of either HIV-1 or HIV-2.

-

Immediately after infection, serial dilutions of this compound are added to the cell cultures.

-

Control cultures with no drug and uninfected cells are included.

-

The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen for HIV-1 or reverse transcriptase activity in the culture supernatant.

-

-

Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.

Caption: Workflow for determining the IC50 of this compound.

Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the effect of the compound on the enzymatic activity of purified reverse transcriptase.

-

Enzyme: Purified recombinant HIV-1 and HIV-2 reverse transcriptase.

-

Template/Primer: A synthetic template-primer, such as poly(rA)•oligo(dT), or a natural heteropolymer template like ribosomal RNA, is used to mimic the viral RNA genome and the initial DNA primer.[3]

-

Substrate: A radiolabeled or fluorescently labeled deoxynucleotide triphosphate (e.g., ³H-dTTP) is included in the reaction mixture.

-

Procedure:

-

The reaction mixture containing the template/primer, purified RT enzyme, and buffer is prepared.

-

Serial dilutions of this compound are added to the reaction.

-

The reaction is initiated by the addition of the dNTP substrate.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

-

The reaction is stopped, and the newly synthesized DNA is precipitated and separated from the unincorporated dNTPs.

-

The amount of incorporated radiolabel or fluorescence is measured, which is proportional to the RT activity.

-

-

Data Analysis: The concentration of this compound that inhibits the enzymatic activity by 50% (ID₅₀) is determined.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells.

-

Cells: Uninfected CEM cells are used.

-

Procedure:

-

Cells are seeded in microtiter plates.

-

Serial dilutions of this compound are added.

-

The cells are incubated for the same duration as the antiviral assay.

-

Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity.

-

-

Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to IC₅₀.

Resistance Profile

Prolonged exposure of HIV-1 to this compound in vitro can lead to the selection of drug-resistant viral strains.[10] A key mutation associated with resistance to this compound is the substitution of tyrosine at position 188 in the reverse transcriptase to leucine (Y188L).[10] Other mutations, such as those at positions 100 and 103, have also been observed in TIBO-resistant strains.[11] The emergence of resistance underscores the importance of combination antiretroviral therapy.

References

- 1. [Selectivity of the reverse transcriptase inhibitors toward types 1 and 2 of human immunodeficiency virus (HIV)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on R82913 (9-Cl-TIBO): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research findings on R82913 (9-Cl-TIBO), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document summarizes key quantitative data, outlines detailed experimental methodologies from foundational studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Compound Characteristics

This compound, with the chemical name (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a derivative of the TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione) class of compounds. Early research established it as a highly potent and selective inhibitor of HIV-1 replication.[1][3] It demonstrates antiviral activity against various HIV-1 strains by specifically targeting the viral enzyme, reverse transcriptase (RT).[1][3] A key characteristic of this compound is its high selectivity for HIV-1, showing no inhibitory effect on HIV-2 or its reverse transcriptase.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound, providing insights into its antiviral potency, cytotoxicity, and enzymatic inhibition.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Virus Strain(s) | Value | Selectivity Index (SI) | Reference |

| IC50 (Median) | CEM | 13 different HIV-1 strains | 0.15 µM | 307 | [1] |

| IC50 Range | CEM | 13 different HIV-1 strains | 0.01 - 0.65 µM | - | [1] |

| CC50 | CEM | - | 46 µM | - | [1] |

IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC50 / IC50

Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound

| Parameter | Enzyme Source | Template/Primer | Value | Reference |

| ID50 | HIV-1 RT | Ribosomal RNA (heteropolymer) | 0.01 µM | [1] |

ID50 (50% Inhibitory Dose): The concentration of the drug that inhibits enzyme activity by 50%.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, it does not require intracellular phosphorylation to become active. It binds to a specific, allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside triphosphates bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. This mechanism is effective against both RNA-dependent (negative strand synthesis) and DNA-dependent (positive strand synthesis) polymerase activities of HIV-1 RT.[3][4]

Caption: Mechanism of this compound as an allosteric inhibitor of HIV-1 RT.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in early research on this compound. These protocols are based on standard virological and biochemical assays of the era and information extrapolated from the abstracts of the primary literature.

In Vitro Antiviral Activity Assay (Microtiter Plate Assay)

This assay determines the concentration of this compound required to inhibit the cytopathic effects of HIV-1 in a susceptible cell line.

a. Cell Line and Virus:

-

Cell Line: CEM cells, a human T-lymphoblastoid cell line, are used as they are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects.

-

Virus: Various laboratory strains and clinical isolates of HIV-1 are used.

b. Protocol:

-

Cell Preparation: CEM cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are maintained in a logarithmic growth phase.

-

Compound Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

-

Infection and Treatment:

-

CEM cells are seeded into 96-well microtiter plates at a density of approximately 2.5 x 10^4 cells per well.

-

Cells are infected with a standardized amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).

-

Immediately after infection, the serially diluted this compound is added to the wells. Control wells include uninfected cells, infected untreated cells, and cells treated with the drug vehicle (DMSO).

-

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 6-7 days, allowing for multiple rounds of viral replication and the development of cytopathic effects in the untreated infected control wells.

-

Quantification of Viral Replication/Cytopathic Effect: The viability of the cells is assessed using the MTT assay.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for 4 hours at 37°C, during which viable cells metabolize the yellow MTT into a purple formazan product.

-

A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is read at 570 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the uninfected control cells. The IC50 is calculated as the concentration of this compound that results in a 50% protection of cells from the virus-induced cytopathic effect.

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Cytotoxicity Assay

This assay determines the toxicity of this compound to the host cells in the absence of virus.

a. Protocol:

-

The protocol is identical to the antiviral activity assay, with the critical exception that the cells are not infected with HIV-1.

-

CEM cells are seeded and treated with the same serial dilutions of this compound.

-

After the same incubation period (6-7 days), cell viability is measured using the MTT assay.

-

Data Analysis: The CC50 is calculated as the concentration of this compound that reduces the viability of uninfected cells by 50% compared to untreated control cells.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

a. Reagents:

-

Enzyme: Purified recombinant HIV-1 reverse transcriptase.

-

Template/Primer: A heteropolymeric template, such as ribosomal RNA (rRNA), is used to mimic the natural viral RNA template. An oligo(dT) primer is annealed to the template.

-

Substrates: Deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one of them being radiolabeled (e.g., [3H]dTTP) for detection.

-

Buffer: A suitable reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.

b. Protocol:

-

Reaction Setup: The reaction is set up in microcentrifuge tubes or a microtiter plate on ice.

-

Inhibitor Pre-incubation: Purified HIV-1 RT is pre-incubated with various concentrations of this compound in the reaction buffer for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the template/primer and the dNTP mix (containing the radiolabeled dNTP).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction: The reaction is stopped by adding a cold solution of trichloroacetic acid (TCA), which precipitates the newly synthesized DNA along with the enzyme and template.

-

Quantification:

-

The precipitated DNA is collected by filtration through glass fiber filters.

-

The filters are washed with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

The radioactivity retained on the filters, which is proportional to the amount of newly synthesized DNA, is measured using a scintillation counter.

-

-

Data Analysis: The ID50 is calculated as the concentration of this compound that reduces the reverse transcriptase activity by 50% compared to the no-drug control.

Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.

Conclusion

The early research on this compound (9-Cl-TIBO) unequivocally established it as a groundbreaking compound in the development of anti-HIV-1 therapeutics. Its high potency, selectivity, and novel mechanism of action as a non-nucleoside reverse transcriptase inhibitor distinguished it from the nucleoside analogs available at the time. The foundational studies summarized in this guide provided the critical data and methodologies that paved the way for the development of the NNRTI class of antiretroviral drugs, which remain a cornerstone of combination antiretroviral therapy (cART). The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in the ongoing effort to develop new and more effective antiviral agents.

References

- 1. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for R82913 In Vitro HIV-1 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As a member of the TIBO (tetrahydroimidazo[4,5,1-jk][3][4]-benzodiazepin-2(1H)-thione) derivative family, this compound exhibits significant antiviral activity against various strains of HIV-1 by specifically targeting the reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[3][5] It demonstrates no inhibitory effect on HIV-2 replication or its reverse transcriptase.[3][5] These application notes provide detailed protocols for assessing the in vitro anti-HIV-1 activity and cytotoxicity of this compound.

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity required for the conversion of the viral RNA genome into double-stranded DNA. This action effectively halts the viral replication process at an early stage.

Caption: Mechanism of this compound action on the HIV-1 replication cycle.

Quantitative Data for this compound

The following table summarizes the key in vitro inhibitory concentrations for this compound against HIV-1.

| Parameter | Cell Line | Value | Reference |

| Median IC50 | CEM cells | 0.15 µM | [1][2][3][5] |

| ID50 (RT Assay) | - | 0.01 µM | [3][5] |

| 50% Cytotoxicity (CC50) | CEM cells | 46 µM | [3][5] |

| Selectivity Index (SI) | CEM cells | >300 | [3][5] |

IC50: 50% inhibitory concentration in cell culture. ID50: 50% inhibitory dose in an enzymatic assay. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Experimental Protocols

Cell-Based Anti-HIV-1 Assay in CEM Cells

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound in a human T-lymphoblastoid cell line (CEM) acutely infected with HIV-1. The readout for viral replication is the quantification of the HIV-1 p24 core antigen in the cell culture supernatant.

Materials:

-

CEM cells

-

HIV-1 laboratory strain (e.g., NL4-3)

-

This compound

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

-

96-well flat-bottom microtiter plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Polybrene

Procedure:

-

Cell Preparation: Culture CEM cells in RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before initiating the assay.

-

Compound Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar.

-

Infection: Pre-treat CEM cells (e.g., 1 x 10^5 cells/well) with Polybrene (2 µg/mL) for 30 minutes at 37°C. Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of approximately 0.01.

-

Treatment: Immediately after infection, add the serially diluted this compound to the wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO2 incubator.

-

p24 Quantification: After the incubation period, centrifuge the plates to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the cell-based anti-HIV-1 assay.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the 50% inhibitory dose (ID50) of this compound against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound

-

Reverse Transcriptase Assay Kit (commercial kits are available and recommended)

-

Poly(A) template and oligo(dT) primer or a heteropolymer template like ribosomal RNA[3]

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive labeled dNTP)

-

Assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT)

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the assay buffer, template/primer, and dNTPs.

-

Inhibitor Addition: Add the diluted this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Detection: Stop the reaction and measure the incorporation of the labeled dNTP into the newly synthesized DNA strand according to the kit manufacturer's instructions. This may involve scintillation counting for radioactive labels or colorimetric/fluorometric detection for non-radioactive labels.

-

Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the positive control. Determine the ID50 value by plotting the percentage of inhibition against the log of the compound concentration.

References

- 1. ablinc.com [ablinc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Cell Line-Based Neutralization Assay for Primary Human Immunodeficiency Virus Type 1 Isolates That Use either the CCR5 or the CXCR4 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating R82913 in CEM Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

R82913, a tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) derivative, is a potent and highly selective non-nucleoside inhibitor of HIV-1 reverse transcriptase.[1][3] It has been demonstrated to inhibit the replication of various HIV-1 strains in CEM cells, a human T-lymphoblastoid cell line derived from a patient with acute lymphoblastic leukemia.[1][4] While the primary body of research on this compound has focused on its antiretroviral activity, the broader biological effects of this compound on host cells, particularly cancer cell lines like CEM, are not extensively characterized. Given that various heterocyclic compounds are explored for their anticancer properties, this compound presents an interesting candidate for investigation in the context of oncology.[5][6][7][8]

These application notes provide a comprehensive guide for researchers interested in exploring the potential anticancer effects of this compound on CEM cells. This document outlines detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, and provides an overview of key signaling pathways relevant to T-cell acute lymphoblastic leukemia.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound in the context of its anti-HIV-1 research. Researchers can use the subsequent template tables to record their own experimental data when investigating the potential anticancer effects of this compound.

Table 1: Published Activity of this compound against HIV-1 in CEM Cells

| Parameter | Value | Cell Line | Context | Reference |

| Median IC50 | 0.15 µM | CEM | Inhibition of HIV-1 Replication | [1][3] |

| CC50 | 46 µM | CEM | Cytotoxicity (50% cell killing) | [1] |

Table 2: Template for Cytotoxicity Data of this compound in CEM Cells

| Parameter | This compound | Positive Control |

| IC50 (µM) after 24h | ||

| IC50 (µM) after 48h | ||

| IC50 (µM) after 72h |

Table 3: Template for Apoptosis Analysis of this compound-treated CEM Cells

| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| Vehicle Control | |||

| This compound (Concentration 1) | |||

| This compound (Concentration 2) | |||

| Positive Control |

Table 4: Template for Cell Cycle Analysis of this compound-treated CEM Cells

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | |||

| This compound (Concentration 1) | |||

| This compound (Concentration 2) | |||

| Positive Control |

Experimental Protocols

CEM Cell Culture

The CCRF-CEM cell line, established from the peripheral blood of a patient with acute lymphoblastic leukemia, is a widely used model for T-cell leukemia.[4][9]

-

Materials:

-

CCRF-CEM cells (e.g., ATCC CCL-119)

-

RPMI-1640 medium (ATCC 30-2001 or equivalent)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

-

Complete Growth Medium:

-

RPMI-1640

-

10% FBS

-

1% Penicillin-Streptomycin

-

-

Procedure:

-

Maintain CEM cells in suspension in T-75 flasks with complete growth medium at 37°C in a humidified incubator with 5% CO2.

-

Monitor cell density and viability regularly. The doubling time is approximately 24-30 hours.[4]

-

Keep the cell concentration between 1 x 10^5 and 1 x 10^6 viable cells/mL.[4] Do not allow the density to exceed 1 x 10^6 cells/mL to maintain logarithmic growth.

-

To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Centrifuge the required volume of cell suspension at 125 x g for 5-10 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 1-2 x 10^5 viable cells/mL.

-

Cytotoxicity Assay (MTT/MTS Assay)

This protocol determines the effect of this compound on the viability and proliferation of CEM cells.

-

Materials:

-

CEM cells

-

Complete growth medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed CEM cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or add 10 µL of MTT reagent and incubate for 4 hours.

-

If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based protocol quantifies the percentage of cells undergoing apoptosis following this compound treatment.

-

Materials:

-

CEM cells treated with this compound for a specified time (e.g., 24 or 48 hours).

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).

-

Cold PBS.

-

Flow cytometer.

-

-

Procedure:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 10 µL of PI solution to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Materials:

-

CEM cells treated with this compound.

-

Cold PBS.

-

Cold 70% ethanol.

-

RNase A solution (100 µg/mL).

-

Propidium Iodide (PI) staining solution (50 µg/mL).

-

Flow cytometer.

-

-

Procedure:

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.

-

Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Signaling Pathways and Visualizations

CEM cells, being a T-ALL cell line, are known to harbor dysregulations in several key signaling pathways that control cell proliferation, survival, and differentiation. Investigating the effect of this compound on these pathways could elucidate its potential mechanism of action. Key pathways include NOTCH1, PI3K/AKT/mTOR, JAK/STAT, and RAS/MAPK.[1][2][3][10]

Diagrams

References

- 1. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Signaling pathways involved in the development of T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 4. bcrj.org.br [bcrj.org.br]

- 5. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCRF-CEM Cells [cytion.com]

- 10. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying HIV-1 Reverse Transcriptase Kinetics Using R82913

For Researchers, Scientists, and Drug Development Professionals

Introduction

R82913, a (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[3] As a member of the TIBO (tetrahydroimidazo-benzodiazepin-thione) family of compounds, this compound exhibits strong antiviral activity against various HIV-1 strains by binding to a specific, allosteric site on the reverse transcriptase (RT) enzyme.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity essential for viral replication.[1][6] These application notes provide detailed protocols for utilizing this compound to study the kinetics of HIV-1 RT, crucial for understanding its mechanism of action and for the development of novel antiretroviral therapies.

This compound acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrate.[1][7] It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of HIV-1 RT.[1][8] This binding does not prevent the binding of dNTPs but rather blocks the chemical step of nucleotide incorporation, leading to the formation of a non-productive enzyme-substrate complex.[1][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related TIBO compounds to facilitate comparison.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Virus Strain(s) | Value | Reference |

| Median IC50 | CEM | 13 different HIV-1 strains | 0.15 µM | [3] |

| ID50 (vs. HIV-1 RT) | - | - | 0.01 µM | [3] |

| 50% Cytotoxic Concentration (CC50) | CEM | - | 46 µM | [3] |

| Selectivity Index (CC50/IC50) | CEM | - | ~307 | [3] |

Table 2: Pre-Steady-State Kinetic Constants for TIBO Derivatives with HIV-1 RT

| Compound | Parameter | Condition | Value | Reference |

| O-TIBO | K_d | - Mg²⁺ | 3.0 µM | [1] |

| + 10 mM Mg²⁺ | 10.8 µM | [1] | ||

| k_on | - Mg²⁺ | 1.2 x 10⁵ M⁻¹s⁻¹ | [1] | |

| + 10 mM Mg²⁺ | 5.0 x 10⁴ M⁻¹s⁻¹ | [1] | ||

| k_off | - Mg²⁺ | 0.36 s⁻¹ | [1] | |

| + 10 mM Mg²⁺ | 0.54 s⁻¹ | [1] | ||

| Cl-TIBO | K_d | - Mg²⁺ | 0.2 µM | [1] |

| + 10 mM Mg²⁺ | 1.2 µM | [1] |

Experimental Protocols

Steady-State Kinetics of HIV-1 RT Inhibition by this compound

This protocol is designed to determine the mode of inhibition and the inhibition constant (Ki) of this compound for HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound

-

Poly(rA) template

-

Oligo(dT)₁₂₋₁₈ primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Unlabeled dTTP

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

-

Quenching Solution: 10% Trichloroacetic acid (TCA), 20 mM Sodium Pyrophosphate

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Template/Primer: Anneal the poly(rA) template to the oligo(dT) primer by mixing at a 1:1 molar ratio, heating to 80°C for 5 minutes, and then slowly cooling to room temperature.

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should not exceed 1%.

-

Prepare a range of concentrations of [³H]-dTTP.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of the template/primer, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding a mixture of [³H]-dTTP and unlabeled dTTP at varying concentrations.

-

Immediately add a pre-determined amount of HIV-1 RT to initiate the polymerization.

-

Incubate the reaction at 37°C for a time period within the linear range of the reaction (e.g., 10-20 minutes).

-

-

Quench Reaction:

-

Stop the reaction by adding ice-cold quenching solution.

-

-

Measure Incorporation:

-

Filter the reaction mixture through glass fiber filters.

-

Wash the filters extensively with cold 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the amount of incorporated [³H]-dTTP using a scintillation counter.

-

-

Data Analysis:

-

Plot the reaction velocity (cpm/min) against the substrate ([³H]-dTTP) concentration for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics to determine Vmax and Km in the absence and presence of this compound.

-

A Lineweaver-Burk or Dixon plot can be used to determine the mode of inhibition and the Ki value. For non-competitive inhibition, a secondary plot of the slopes or y-intercepts from the Lineweaver-Burk plot versus the inhibitor concentration will yield -1/Ki as the x-intercept.

-

Pre-Steady-State "Burst" Kinetics of this compound Inhibition

This protocol measures the effect of this compound on the single-turnover incorporation of a nucleotide, providing insights into the inhibitor's effect on the catalytic step.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (active site titrated)

-

This compound

-

5'-³²P-labeled DNA primer annealed to a DNA or RNA template

-

High concentration of the next correct dNTP

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl

-

Quenching Solution: 0.5 M EDTA

-

Rapid quench-flow instrument

-

Denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Prepare Enzyme-DNA Complex:

-

Incubate a known concentration of active HIV-1 RT with a slight excess of the 5'-³²P-labeled primer/template duplex in the reaction buffer.

-

-

Inhibitor Binding:

-

Incubate the pre-formed enzyme-DNA complex with varying concentrations of this compound for a sufficient time to reach binding equilibrium.

-

-

Single Nucleotide Incorporation:

-

Rapidly mix the enzyme-DNA-inhibitor complex with a solution containing a high, saturating concentration of the next correct dNTP and MgCl₂ (final concentration ~10 mM) in a rapid quench-flow instrument.

-

Quench the reaction at various short time points (milliseconds to seconds) with the quenching solution.

-

-

Analysis of Products:

-

Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the amount of product formed at each time point using a phosphorimager.

-

-

Data Analysis:

-

Plot the concentration of the extended product versus time.

-

The data should fit a burst equation: [Product] = A * (1 - exp(-k_obs * t)) + k_ss * t, where A is the amplitude of the burst (representing the amount of active enzyme), k_obs is the observed rate of the burst phase, and k_ss is the steady-state rate.

-

The amplitude of the burst will decrease as the concentration of this compound increases, reflecting the formation of the inhibited enzyme-DNA-inhibitor complex.

-

Plot the burst amplitude against the this compound concentration and fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kd) for this compound.

-

Visualizations

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Caption: Workflow for steady-state kinetic analysis.

Caption: Workflow for pre-steady-state kinetic analysis.

References

- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1-specific RT inhibitors: highly selective inhibitors of human immunodeficiency virus type 1 that are specifically targeted at the viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase by the novel HIV-1-specific nucleoside analogue [2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]-3'-spiro-5 "- (4"-amino-1",2"-oxathiole-2",2"-dioxide)thymine (TSAO-T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of HIV-1 RT/TIBO R 86183 complex reveals similarity in the binding of diverse nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Antiviral Activity of R82913: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the 50% inhibitory concentration (IC50) of R82913, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in antiviral assays. This document includes a summary of reported IC50 values, detailed protocols for both cell-based and enzymatic assays, and visual representations of the experimental workflows and the compound's mechanism of action. The provided methodologies are designed to be clear, reproducible, and adaptable for the screening and characterization of antiviral compounds.

Introduction to this compound

This compound, also known as a TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative, is a highly selective and potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). As an NNRTI, this compound binds to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and thereby inhibits viral replication. This document outlines the procedures to quantify the in vitro efficacy of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated in various assays, with the resulting IC50 values summarized in the table below. The selectivity index (SI), a crucial parameter for drug development, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window.

| Assay Type | Virus/Enzyme | Cell Line | Parameter Measured | IC50 Value | CC50 Value | Selectivity Index (SI) | Reference |

| Cell-Based Antiviral Assay | HIV-1 (various strains) | CEM cells | Inhibition of viral replication | Median: 0.15 µM (Range: 0.01-0.65 µM) | 46 µM | >300 | [1][3] |

| Enzymatic Assay | HIV-1 Reverse Transcriptase | N/A | Inhibition of enzyme activity (ID50) | 0.01 µM | N/A | N/A | [1] |

Experimental Protocols

Cell-Based Anti-HIV-1 Assay in CEM Cells (MTT Method)

This protocol describes the determination of the IC50 of this compound against HIV-1 in a CEM cell line by measuring the inhibition of the viral cytopathic effect using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

CEM cells

-

HIV-1 viral stock (e.g., NL4-3)

-

This compound

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture CEM cells in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare a series of dilutions of this compound in culture medium. A common starting concentration is 100 µM, with 2-fold serial dilutions.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of CEM cells (at 1 x 10^5 cells/mL) to each well.

-

Add 50 µL of the diluted this compound to the appropriate wells.

-

Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

-

-

Infection: Add 50 µL of a pre-titered HIV-1 stock to all wells except the "cell control" wells. The amount of virus should be sufficient to cause a significant cytopathic effect within 5-7 days.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software package.

-

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines the determination of the 50% inhibitory dose (ID50) of this compound against purified HIV-1 reverse transcriptase in a cell-free enzymatic assay.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Heteropolymeric RNA template (e.g., ribosomal RNA)

-

Primer (e.g., oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Compound Dilution: Prepare a series of dilutions of this compound in the reaction buffer.

-

Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, RNA template, primer, and dNTPs (including the labeled dNTP).

-

Assay Setup:

-

In microcentrifuge tubes, add the diluted this compound.

-

Add the reaction mixture to each tube.

-

Include a "no inhibitor" control.

-

-

Enzyme Addition: Add a standardized amount of HIV-1 RT to each tube to initiate the reaction.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Precipitation:

-

Stop the reaction by adding cold TCA.

-

Incubate on ice to precipitate the newly synthesized DNA.

-

-

Filtration: Filter the contents of each tube through a glass fiber filter. The precipitated, radiolabeled DNA will be retained on the filter.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.

-

Quantification:

-

Place the dried filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each this compound concentration compared to the "no inhibitor" control.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the ID50 value from the dose-response curve.

-

Visualizations

Caption: Workflow for IC50 determination of this compound in a cell-based anti-HIV-1 assay.

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

References

R82913 Solution Preparation for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of R82913, a potent and highly selective non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), for in vitro cell culture experiments. This compound, a TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative, has demonstrated significant antiviral activity against various strains of HIV-1.[1][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the recommended procedures for solubilization, storage, and application of this compound in cell-based assays, along with relevant quantitative data and safety considerations.

Introduction to this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase enzyme, a critical component for the replication of the virus.[1][4] Its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, leading to a conformational change that inhibits the enzyme's polymerase activity. This allosteric inhibition is highly specific to HIV-1 RT and does not affect the reverse transcriptase of HIV-2 or host cellular DNA polymerases, contributing to its high selectivity index.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Value | Cell Line | Reference |

| Median Inhibitory Concentration (IC50) | 0.15 µM | CEM cells | [1][3] |

| 50% Cytotoxic Concentration (CC50) | 46 µM | CEM cells | [3] |

| Selectivity Index (CC50/IC50) | ~307 | CEM cells | [3] |

| Inhibition of HIV-1 RT (ID50) | 0.01 µM | Cell-free assay | [3] |

Solution Preparation Protocol

A critical step in utilizing this compound for cell culture experiments is the proper preparation of stock and working solutions. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent for initial solubilization.

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated pipettes

3.2. Preparation of this compound Stock Solution (10 mM)

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution (Molecular Weight of this compound: ~388.9 g/mol ), weigh out 3.889 mg of the compound.

-

Solubilization: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For the example above, add 1 ml of DMSO.

-

Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

3.3. Preparation of Working Solutions

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-